molecular formula C28H22ClNO4 B11280380 methyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11280380
M. Wt: 471.9 g/mol
InChI Key: BEEQVOCZKCHRQZ-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(2-chlorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and methoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[(2-chlorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-b]pyridine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylmethanol and a suitable base.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(2-chlorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{4-[(2-chlorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in the study of indeno[1,2-b]pyridine derivatives and their reactivity.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{4-[(2-chlorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Cellular Pathways: It affects various cellular pathways involved in cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

Methyl 4-{4-[(2-chlorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is unique due to the combination of its indeno[1,2-b]pyridine core, chlorophenyl, and methoxy groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H22ClNO4

Molecular Weight

471.9 g/mol

IUPAC Name

methyl 4-[4-[(2-chlorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C28H22ClNO4/c1-16-23(28(32)33-2)24(25-26(30-16)20-8-4-5-9-21(20)27(25)31)17-11-13-19(14-12-17)34-15-18-7-3-6-10-22(18)29/h3-14,24,30H,15H2,1-2H3

InChI Key

BEEQVOCZKCHRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C(=O)OC

Origin of Product

United States

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